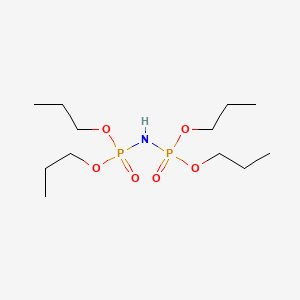
Tetrapropyl imidodiphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrapropyl imidodiphosphate is an organophosphorus compound with the molecular formula C₁₂H₂₉NO₆P₂. It is part of the imidodiphosphate family, which are known for their unique chemical properties and applications in various fields such as catalysis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrapropyl imidodiphosphate typically involves the reaction of hexachlorobisphosphazonium salts with propyl alcohol under controlled conditions. The process proceeds via consecutive chloride substitutions, providing rapid access to the desired imidodiphosphate compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tetrapropyl imidodiphosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Chloride substitutions are common, leading to the formation of different imidodiphosphate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Chlorinating agents like thionyl chloride are often employed.
Major Products: The major products formed from these reactions include various phosphoric acid and phosphine derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Tetrapropyl imidodiphosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetrapropyl imidodiphosphate involves its ability to act as a ligand, binding to various metal ions and facilitating their extraction or catalysis. Its molecular structure allows it to form stable complexes with metal ions, which can then be used in various chemical processes .
Comparison with Similar Compounds
Imidodiphosphate sodium salt: Similar in structure but with sodium ions instead of propyl groups.
Tetraphenyl imidodiphosphate: Contains phenyl groups instead of propyl groups, leading to different chemical properties.
Uniqueness: Tetrapropyl imidodiphosphate is unique due to its specific propyl groups, which provide distinct chemical properties and reactivity compared to other imidodiphosphate derivatives. This makes it particularly useful in specific catalytic and extraction processes .
Properties
CAS No. |
63336-50-5 |
|---|---|
Molecular Formula |
C12H29NO6P2 |
Molecular Weight |
345.31 g/mol |
IUPAC Name |
1-[(dipropoxyphosphorylamino)-propoxyphosphoryl]oxypropane |
InChI |
InChI=1S/C12H29NO6P2/c1-5-9-16-20(14,17-10-6-2)13-21(15,18-11-7-3)19-12-8-4/h5-12H2,1-4H3,(H,13,14,15) |
InChI Key |
YCVOBMDOOOOFKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(NP(=O)(OCCC)OCCC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-](/img/structure/B14500789.png)

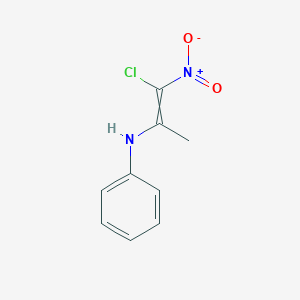
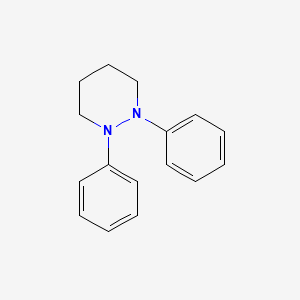
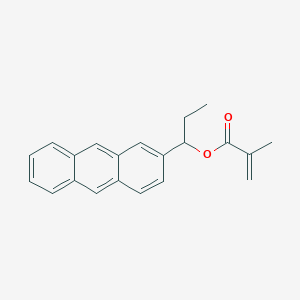
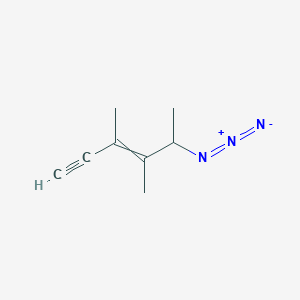

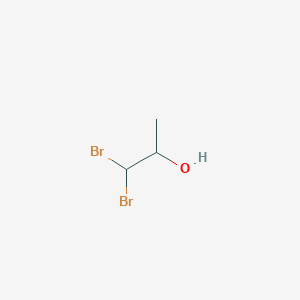
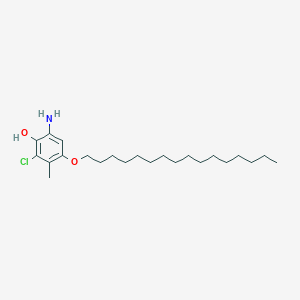

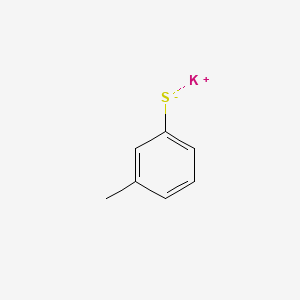
![3-{[(4-Dodecylphenyl)methyl]amino}phenol](/img/structure/B14500855.png)
![2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14500863.png)

